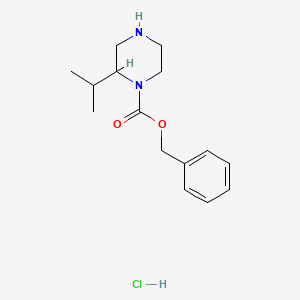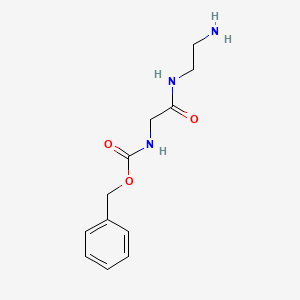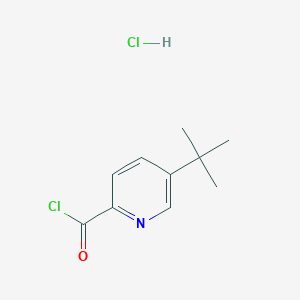![molecular formula C10H16O2Si B12274723 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid CAS No. 1268810-14-5](/img/structure/B12274723.png)
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C10H16O2Si and a molecular weight of 196.32 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid typically involves the reaction of cyclobutanecarboxylic acid with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The industrial production methods are similar but often optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like tetrabutylammonium fluoride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclobutanecarboxylic acid moiety can interact with enzymes and other biological molecules, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid can be compared with similar compounds such as:
- 1-[(Trimethylsilyl)ethynyl]cyclopropanecarboxylic Acid
- 1-[(Trimethylsilyl)ethynyl]cyclopentanecarboxylic Acid
These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique combination of the trimethylsilyl group and the cyclobutanecarboxylic acid moiety gives this compound distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
1268810-14-5 |
|---|---|
Molekularformel |
C10H16O2Si |
Molekulargewicht |
196.32 g/mol |
IUPAC-Name |
1-(2-trimethylsilylethynyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2Si/c1-13(2,3)8-7-10(9(11)12)5-4-6-10/h4-6H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
ICEFRTMWNGJLFX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1(CCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


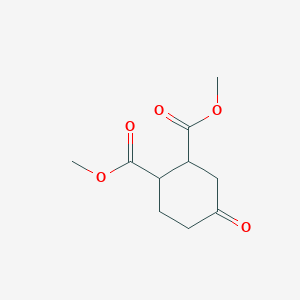
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274663.png)
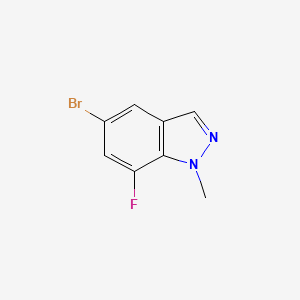
![N-(2-cyanophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274680.png)
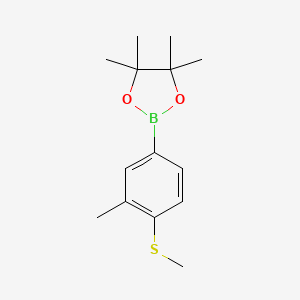
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274692.png)
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)
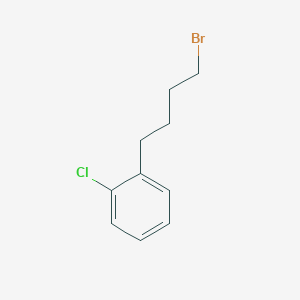
![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
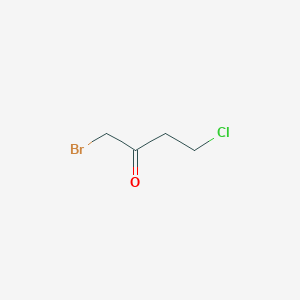
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)
